molecular formula C26H32N2O2 B11222259 3-(4'-Propoxybiphenyl-4-yl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole

3-(4'-Propoxybiphenyl-4-yl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole

Cat. No.: B11222259
M. Wt: 404.5 g/mol
InChI Key: FSYLQMTVPAJNQE-UHFFFAOYSA-N
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Description

3-{4’-PROPOXY-[1,1’-BIPHENYL]-4-YL}-5-(4-PROPYLCYCLOHEXYL)-1,2,4-OXADIAZOLE is a complex organic compound characterized by its unique structure, which includes a biphenyl core, a propoxy group, a propylcyclohexyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4’-PROPOXY-[1,1’-BIPHENYL]-4-YL}-5-(4-PROPYLCYCLOHEXYL)-1,2,4-OXADIAZOLE typically involves multiple steps, starting with the preparation of the biphenyl core. The propoxy group is introduced through an etherification reaction, while the propylcyclohexyl group is added via a Friedel-Crafts alkylation. The final step involves the formation of the oxadiazole ring through a cyclization reaction, often using reagents such as hydrazine and carbon disulfide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-{4’-PROPOXY-[1,1’-BIPHENYL]-4-YL}-5-(4-PROPYLCYCLOHEXYL)-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-{4’-PROPOXY-[1,1’-BIPHENYL]-4-YL}-5-(4-PROPYLCYCLOHEXYL)-1,2,4-OXADIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4’-PROPOXY-[1,1’-BIPHENYL]-4-YL}-5-(4-PROPYLCYCLOHEXYL)-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The biphenyl core and propylcyclohexyl group contribute to the compound’s overall stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-4-propoxy-4’-(trans-4-propylcyclohexyl)biphenyl
  • 4’-(trans-4-propylcyclohexyl)-2,3-difluoro-4-propoxy-1,1’-biphenyl
  • 3,4-Difluoro-4’-(trans-4-propylcyclohexyl)biphenyl

Uniqueness

3-{4’-PROPOXY-[1,1’-BIPHENYL]-4-YL}-5-(4-PROPYLCYCLOHEXYL)-1,2,4-OXADIAZOLE is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C26H32N2O2

Molecular Weight

404.5 g/mol

IUPAC Name

3-[4-(4-propoxyphenyl)phenyl]-5-(4-propylcyclohexyl)-1,2,4-oxadiazole

InChI

InChI=1S/C26H32N2O2/c1-3-5-19-6-8-23(9-7-19)26-27-25(28-30-26)22-12-10-20(11-13-22)21-14-16-24(17-15-21)29-18-4-2/h10-17,19,23H,3-9,18H2,1-2H3

InChI Key

FSYLQMTVPAJNQE-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)C4=CC=C(C=C4)OCCC

Origin of Product

United States

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